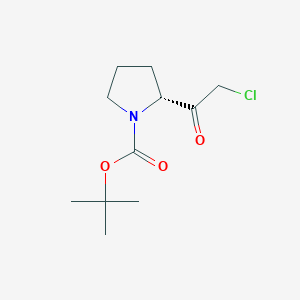

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS: 102284-41-3, Mol. Formula: C₁₁H₁₈ClNO₃, Mol. Wt.: 247.72 g/mol) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (2R configuration) and reactive chloroacetyl moiety make it a versatile intermediate in organic synthesis, particularly for anticancer agent development .

Properties

Molecular Formula |

C11H18ClNO3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

InChI Key |

FXJFCSOQVPPIHK-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CCl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Key Preparation Methods

Asymmetric Lithiation-Trapping with Chloroacetyl Chloride

This method leverages the stereoselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping with chloroacetyl chloride.

Reaction Overview

- Substrate : N-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate).

- Base : s-BuLi (sec-butyl lithium) in THF or other aprotic solvents.

- Chiral Ligand : (–)-Sparteine or (+)-sparteine surrogate to induce enantioselectivity.

- Electrophile : Chloroacetyl chloride (Cl-C(O)-CH₂-Cl).

Mechanism

- Deprotonation : s-BuLi abstracts the α-proton at the 2-position of N-Boc-pyrrolidine, forming a lithio intermediate.

- Stereochemical Control : The chiral ligand coordinates to the lithio intermediate, favoring the (R)-configuration.

- Electrophilic Trapping : The lithio intermediate attacks chloroacetyl chloride at the α-carbon (CH₂Cl), displacing a chloride ion to form the 2-(2-chloroacetyl) substituent.

Experimental Conditions

Example Protocol (Adapted from):

- Lithiation : N-Boc-pyrrolidine (1 eq) in THF is treated with s-BuLi (1.2 eq) and (–)-sparteine (1.2 eq) at –78°C for 1 hour.

- Trapping : Chloroacetyl chloride (1.2 eq) is added, and the mixture is stirred for 30 minutes.

- Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via column chromatography.

One-Pot Acylation with Chloroacetyl Chloride

This method utilizes chloroacetyl chloride as a solvent and reagent for direct acylation of a chiral precursor.

Reaction Overview

- Substrate : L-prolineamide or a Boc-protected pyrrolidine derivative.

- Reagent : Chloroacetyl chloride (excess, acts as solvent and acylating agent).

- Conditions : 40–70°C, 1–2 hours.

Mechanism

- Acylation : Chloroacetyl chloride reacts with the amine or lithio intermediate to form the chloroacetyl-substituted product.

- Stereochemical Control : Achieved via chiral starting materials or catalysts.

Experimental Conditions

| Parameter | Typical Values | Source |

|---|---|---|

| Solvent | Chloroacetyl chloride | |

| Temperature | 40–70°C | |

| Reaction Time | 1–2 hours | |

| Yield | 75–85% |

Example Protocol (Adapted from):

- One-Pot Reaction : L-prolineamide (1 eq) is mixed with chloroacetyl chloride (10–15 eq) at 40°C.

- Workup : Excess chloroacetyl chloride is removed via vacuum distillation.

- Purification : Crystallization from isopropyl alcohol yields the product.

Comparative Analysis of Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Lithiation | High enantioselectivity (er > 95:5) | Requires cryogenic conditions |

| Broad applicability to diverse electrophiles | Sensitive to moisture and oxygen | |

| One-Pot Acylation | Simple operation, minimal purification | Limited stereochemical control |

| High yield (75–85%) | Requires excess reagent |

Critical Reaction Parameters

Effect of Chiral Ligands

The choice of ligand determines the enantiomeric excess (ee). For example:

- (–)-Sparteine : Induces (S)-configuration in N-Boc-pyrrolidine derivatives.

- (+)-Sparteine Surrogate : Reverses configuration to (R).

Table 2 : Stereochemical Control in Asymmetric Lithiation

| Ligand | Temperature | Configuration | er |

|---|---|---|---|

| (–)-Sparteine | –78°C | (S) | 97:3 |

| (+)-Sparteine surrogate | –78°C | (R) | 94:6 |

Solvent and Base Effects

- THF/Et₂O : Enhance lithiation efficiency but require strict anhydrous conditions.

- s-BuLi : Stronger base than n-BuLi, enabling faster deprotonation.

Industrial and Academic Relevance

Applications in Medicinal Chemistry

Scalability

The asymmetric lithiation method is scalable but requires specialized equipment for cryogenic conditions. The one-pot acylation method is more suitable for large-scale production due to simpler handling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.

Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to carboxylic acids, while substitution with amines may form amides.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate includes:

- Formation of the Pyrrolidine Ring This is achieved through cyclization reactions with the use of starting materials.

- Introduction of the Chloroacetyl Group The reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions.

- tert-Butyl Protection Protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.

Industrial production methods are similar to the synthetic routes, but are optimized for large-scale production. This includes continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Applications

The applications of this compound are in scientific research:

- Chemistry It is used as a building block in the synthesis of complex molecules.

- Biology The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.

- Industry It can be used in the production of specialty chemicals and materials with unique properties.

- Pharmaceutical Development The compound's ability to modulate enzyme activity makes it a candidate for drug development.

Safety

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Positional Isomers

- tert-Butyl 3-(2-Chloroacetyl)pyrrolidine-1-carboxylate (CAS: 569667-96-5, Mol. Wt.: 247.72 g/mol)

- Key Difference : The chloroacetyl group is at the 3-position of the pyrrolidine ring instead of the 2-position.

- Impact : Altered steric and electronic environments may reduce reactivity in nucleophilic substitution reactions compared to the 2-position analog. This isomer showed lower yields (62%) in coupling reactions, as seen in .

Halogen-Substituted Analogs

- tert-Butyl (2R)-2-(2-Bromoacetyl)pyrrolidine-1-carboxylate (CAS: 152665-80-0, Mol. Wt.: 292.17 g/mol)

Functional Group Modifications

- tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5, Mol. Wt.: 215.29 g/mol) Key Difference: The chloroacetyl group is replaced with a hydroxyethyl group. This derivative is less toxic but also less reactive .

Hydrophobic Side Chain Derivatives

- tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate (Mol. Wt.: ~400 g/mol)

Comparative Data Table

| Compound Name | CAS Number | Substituent Position | Halogen/Functional Group | Molecular Weight (g/mol) | Key Application/Reactivity |

|---|---|---|---|---|---|

| tert-Butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate | 102284-41-3 | 2-position | Chlorine | 247.72 | Anticancer intermediate |

| tert-Butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate | 569667-96-5 | 3-position | Chlorine | 247.72 | Lower synthetic yield (62%) |

| tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | 152665-80-0 | 2-position | Bromine | 292.17 | Enhanced alkylation activity |

| tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 132482-06-5 | 2-position | Hydroxyethyl | 215.29 | Reduced toxicity |

| tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate | N/A | 2-position | 4-Octylphenethyl | ~400 | Improved lipophilicity |

Biological Activity

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate, known by its CAS number 848819-60-3, is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and applications in medicinal chemistry.

- Molecular Formula : C11H18ClN O2

- Molecular Weight : 247.719 g/mol

- Density : 1.2±0.1 g/cm³

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as amino acid derivatives.

- Acylation : The introduction of the chloroacetyl group is performed using chloroacetic acid or its derivatives.

- Esterification : The final step involves the reaction with tert-butyl chloroformate to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release. Studies suggest that compounds similar to this compound can exhibit significant DPP-IV inhibitory activity, making them potential candidates for diabetes treatment .

- Antimicrobial Activity : Certain derivatives of pyrrolidine compounds have shown promising antimicrobial properties. The structural features of this compound may enhance its potential as an antimicrobial agent through membrane permeabilization mechanisms .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

-

DPP-IV Inhibition : A study demonstrated that modifications in the chloroacetyl group significantly influence the inhibitory potency against DPP-IV. The structure-activity relationship (SAR) highlighted that substituents like chlorine enhance binding affinity .

Compound IC50 Value (µM) Remarks tert-butyl (2R)-2-chloroacetyl 0.15 High potency against DPP-IV tert-butyl (2R)-2-bromoacetyl 0.25 Moderate potency tert-butyl (2R)-2-methoxyacetyl 0.30 Lower activity compared to chloro derivative - Antimicrobial Studies : Research has indicated that pyrrolidine derivatives can disrupt bacterial membranes, leading to increased permeability and cell death. The specific mechanism involves interactions with lipid bilayers, which are influenced by the compound's structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.